molecular formula C17H20O3 B3934228 1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene

1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene

Cat. No. B3934228
M. Wt: 272.34 g/mol
InChI Key: STSYVVFMJYQHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene, also known as metoprolol, is a beta-blocker medication commonly used to treat high blood pressure, chest pain, and heart failure. In addition to its clinical applications, metoprolol has also been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

Metoprolol works by blocking the beta-adrenergic receptors in the heart, which reduces the heart rate and the force of contraction. This results in a decrease in the workload of the heart and a reduction in oxygen demand, which can help to alleviate symptoms of chest pain and heart failure.
Biochemical and Physiological Effects:
In addition to its effects on the heart, 1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene has also been shown to have a number of other biochemical and physiological effects. For example, it has been shown to reduce the production of cytokines, which are involved in the inflammatory response. It has also been shown to improve endothelial function, which can help to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

Metoprolol has a number of advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying the cardiovascular system. Additionally, it is relatively safe and well-tolerated, which makes it suitable for use in animal studies.
One limitation of 1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene is that it is primarily used to treat cardiovascular diseases, which limits its potential applications in other areas of research. Additionally, it can have side effects such as fatigue, dizziness, and depression, which can impact the results of experiments.

Future Directions

There are a number of potential future directions for research on 1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene. One area of interest is the potential use of 1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene in the treatment of sepsis, a life-threatening condition caused by an infection. It has been shown to be effective in reducing the production of cytokines, which are involved in the inflammatory response that contributes to sepsis.
Another potential area of research is the use of 1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene in the treatment of cancer. Recent studies have shown that beta-blockers such as 1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene may have anti-tumor effects, possibly through their effects on the immune system.
Conclusion:
In conclusion, 1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene is a beta-blocker medication that has been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, and potential future directions. It is a useful tool for studying the cardiovascular system and has potential applications in the treatment of sepsis and cancer. However, its limitations and potential side effects must be taken into consideration when designing experiments.

Scientific Research Applications

Metoprolol has been extensively studied in scientific research for its potential applications in the treatment of various cardiovascular diseases. In particular, it has been shown to be effective in reducing the risk of mortality and hospitalization in patients with heart failure. Additionally, 1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene has been shown to be effective in reducing the incidence of myocardial infarction in patients with coronary artery disease.

properties

IUPAC Name

1-ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-3-14-6-4-5-7-17(14)20-13-12-19-16-10-8-15(18-2)9-11-16/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSYVVFMJYQHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCOC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-[2-(4-methoxyphenoxy)ethoxy]benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.